Cas no 928121-48-6 ((1S,2S)-2-phenylcyclopropylmethanamine)

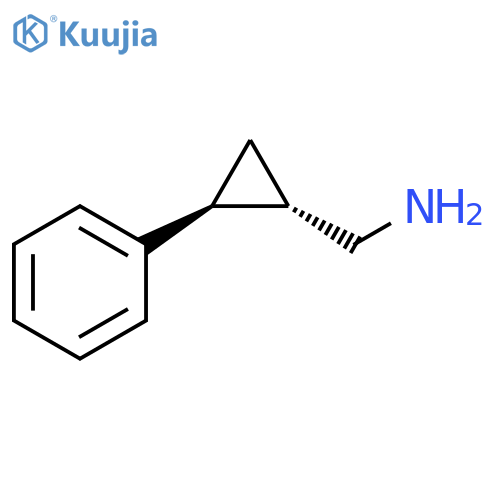

928121-48-6 structure

商品名:(1S,2S)-2-phenylcyclopropylmethanamine

CAS番号:928121-48-6

MF:C10H13N

メガワット:147.216922521591

MDL:MFCD19204320

CID:5249149

PubChem ID:44572657

(1S,2S)-2-phenylcyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- Cyclopropanemethanamine, 2-phenyl-, (1S,2S)-

- (1S,2S)-2-phenylcyclopropylmethanamine

-

- MDL: MFCD19204320

- インチ: 1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m1/s1

- InChIKey: ATTLDOZXPZCOGK-NXEZZACHSA-N

- ほほえんだ: [C@H]1(CN)C[C@@H]1C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 147.104799419g/mol

- どういたいしつりょう: 147.104799419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 26Ų

(1S,2S)-2-phenylcyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-261869-0.1g |

[(1S,2S)-2-phenylcyclopropyl]methanamine |

928121-48-6 | 95% | 0.1g |

$1371.0 | 2024-06-18 | |

| Enamine | EN300-261869-0.25g |

[(1S,2S)-2-phenylcyclopropyl]methanamine |

928121-48-6 | 95% | 0.25g |

$1432.0 | 2024-06-18 | |

| Enamine | EN300-261869-5.0g |

[(1S,2S)-2-phenylcyclopropyl]methanamine |

928121-48-6 | 95% | 5.0g |

$4517.0 | 2024-06-18 | |

| Enamine | EN300-261869-1g |

[(1S,2S)-2-phenylcyclopropyl]methanamine |

928121-48-6 | 1g |

$1557.0 | 2023-09-14 | ||

| Enamine | EN300-261869-10g |

[(1S,2S)-2-phenylcyclopropyl]methanamine |

928121-48-6 | 10g |

$6697.0 | 2023-09-14 | ||

| Enamine | EN300-261869-0.05g |

[(1S,2S)-2-phenylcyclopropyl]methanamine |

928121-48-6 | 95% | 0.05g |

$1308.0 | 2024-06-18 | |

| Enamine | EN300-261869-5g |

[(1S,2S)-2-phenylcyclopropyl]methanamine |

928121-48-6 | 5g |

$4517.0 | 2023-09-14 | ||

| Enamine | EN300-261869-0.5g |

[(1S,2S)-2-phenylcyclopropyl]methanamine |

928121-48-6 | 95% | 0.5g |

$1495.0 | 2024-06-18 | |

| Enamine | EN300-261869-2.5g |

[(1S,2S)-2-phenylcyclopropyl]methanamine |

928121-48-6 | 95% | 2.5g |

$3051.0 | 2024-06-18 | |

| Enamine | EN300-261869-10.0g |

[(1S,2S)-2-phenylcyclopropyl]methanamine |

928121-48-6 | 95% | 10.0g |

$6697.0 | 2024-06-18 |

(1S,2S)-2-phenylcyclopropylmethanamine 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

928121-48-6 ((1S,2S)-2-phenylcyclopropylmethanamine) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 68551-17-7(Isoalkanes, C10-13)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量